molecular formula C21H25N3 B13759858 N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine CAS No. 5430-95-5

N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine

Cat. No.: B13759858
CAS No.: 5430-95-5
M. Wt: 319.4 g/mol
InChI Key: BJOMRYYBSOHJLR-UHFFFAOYSA-N
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Description

N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine (CAS 5430-95-5) is a synthetic quinoline derivative with a molecular formula of C21H25N3 and a stated purity of 95% . This compound is provided as a high-quality reference standard for research and development purposes exclusively. Quinoline-based compounds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. While the specific biological profile of this agent is not fully elucidated, structurally similar quinoline derivatives have been explored as potential inhibitors of bacterial toxins, such as the lethal factor toxin produced by Bacillus anthracis . This suggests its value as a key intermediate or scaffold in the design and synthesis of novel therapeutic agents, particularly in the field of anti-infectives and biodefense. The presence of the diethylaminophenyl moiety may contribute to its physicochemical properties and interaction with biological targets. This product is intended for laboratory research use only and is not approved for use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions.

Properties

CAS No.

5430-95-5

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-2-methylquinolin-4-amine

InChI

InChI=1S/C21H25N3/c1-4-24(5-2)18-12-10-17(11-13-18)15-22-21-14-16(3)23-20-9-7-6-8-19(20)21/h6-14H,4-5,15H2,1-3H3,(H,22,23)

InChI Key

BJOMRYYBSOHJLR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=CC(=NC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Preparation of the Quinoline Intermediate

A common precursor is 2-methyl-4-chloroquinoline or related halogenated quinolines. According to patent literature and synthetic protocols:

  • 4-chloroquinoline derivatives can be prepared via cyclization of appropriate anilines with β-ketoesters or related precursors under acidic or basic conditions.
  • The methyl group at position 2 can be introduced by alkylation or by starting with methyl-substituted anilines.

For example, an improved method for preparing 7-chloro-4-substituted quinolines involves heating 4,7-dichloroquinoline with amine derivatives in the presence of catalytic potassium iodide and sodium hydroxide at 100-150°C, yielding high purity quinoline bases.

Preparation of the 4-Diethylaminobenzylamine Moiety

The 4-diethylaminophenylmethylamine fragment can be synthesized or obtained by:

  • Reduction of corresponding nitro compounds (e.g., 4-nitrobenzyl derivatives) to the amine.
  • Reductive amination of 4-diethylaminobenzaldehyde with ammonia or amine sources.
  • Catalytic hydrogenation using palladium on activated carbon under mild conditions to reduce nitro intermediates to amines.

Coupling Reaction to Form the Target Compound

The key step involves coupling the quinoline intermediate with the benzylamine derivative:

  • Nucleophilic aromatic substitution (SNAr): The 4-chloroquinoline reacts with the benzylamine nucleophile under reflux in polar aprotic solvents like dimethylformamide or N-methylpyrrolidone, often with bases such as sodium carbonate or potassium carbonate to facilitate substitution.
  • Reductive amination: Alternatively, quinoline-4-carbaldehyde derivatives can be condensed with 4-diethylaminobenzylamine under reductive amination conditions using hydrogenation catalysts like Raney Nickel or Pd/C under hydrogen atmosphere at 25-130°C.
  • Catalysts such as potassium iodide can be used to enhance reaction rates and yields.

Purification and Salt Formation

  • The free base of the quinoline amine is sensitive to oxidation; hence, it is often isolated as its acid addition salt (e.g., hydrochloride, sulfate, phosphate) by treatment with inorganic acids in alcoholic solvents at reflux for several hours.
  • Crystallization from alcohols or ethers yields stable, pure salts suitable for further use or formulation.

Reaction Conditions and Solvents

Step Conditions Solvents Catalysts/Bases Temperature Range Notes
Halogenation of quinoline Standard synthetic methods Various Acid catalysts (e.g., p-TSA) 80-140°C For chloro or bromo substitution
Nucleophilic substitution Reflux with amine and base DMF, DMAc, NMP, acetone K2CO3, Na2CO3, KI 80-150°C KI catalyzes substitution, enhances yield
Reductive amination Hydrogenation under H2 atmosphere Methanol, ethanol Pd/C, Raney Ni 25-130°C Mild pressure, avoids by-products
Salt formation Acid treatment, reflux Methanol, ethanol HCl, H2SO4, H3PO4 Reflux (3-4 h) Stabilizes the free base, improves crystallinity

Research Discoveries and Improvements

  • The use of iodide salts (e.g., sodium iodide) as catalysts in the nucleophilic substitution step significantly improves conversion rates and purity by facilitating halogen exchange and activation of the quinoline ring.
  • Employing dipolar aprotic solvents with boiling points below 200°C, such as acetone or ethylene glycol dimethyl ether, enhances solubility and reaction kinetics.
  • Reductive amination using Raney Nickel or Pd/C catalysts under controlled temperature and pressure yields high-purity amines without formation of disruptive by-products, simplifying purification.
  • Acid salt formation is optimized by controlling equivalents of acid and solvent choice to achieve crystalline, stable products suitable for pharmaceutical applications.
  • Recent synthetic studies on related 4-aminoquinoline derivatives highlight the importance of chirally defined side chains and reduced amide bonds to improve biological activity and metabolic stability, which may inform future modifications of this compound.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Outcome/Notes
Quinoline Intermediate Synthesis Halogenation or cyclization to 2-methyl-4-chloroquinoline Acid catalysts, halogenating agents Halogenated quinoline ready for substitution
Benzylamine Fragment Synthesis Reduction of nitro precursors or reductive amination of aldehydes Pd/C or Raney Ni catalysts, H2 4-Diethylaminobenzylamine prepared
Coupling via SNAr Reaction of 4-chloroquinoline with benzylamine in dipolar aprotic solvent KI catalyst, K2CO3 base, DMF or acetone Formation of target quinoline amine
Coupling via Reductive Amination Condensation of quinoline aldehyde with benzylamine, followed by catalytic hydrogenation Pd/C or Raney Ni, methanol solvent Alternative route with high purity
Salt Formation Acid treatment of free base in alcoholic solvent HCl, H2SO4, H3PO4, reflux Stable acid addition salt of the target compound

Chemical Reactions Analysis

Types of Reactions

N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds .

Scientific Research Applications

N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are widely studied due to their diverse biological and chemical properties. Below is a detailed comparison of N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C21H25N3 2-methyl, 4-(4-diethylaminophenylmethyl) High thermal stability, potential receptor ligand
N-Benzyl-4-methylquinolin-2-amine C17H16N2 4-methyl, 2-(benzylamino) Fluorescent probe, antimicrobial activity
2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine C16H13ClN2O 2-chloro, 4-(4-methoxyphenylamino) Anticancer activity (in vitro studies)
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine C17H15ClN2 4-chloro, 6-methyl, 2-(4-methylphenyl) Crystallographic stability, π-stacking motifs
2-(4-tert-Butylphenyl)-N-(2-morpholinoethyl)quinolin-4-amine C25H31N3O 4-(2-morpholinoethyl), 2-(tert-butylphenyl) Kinase inhibition, solubility in polar solvents

Key Findings from Comparative Analysis

The 2-methyl group in the target compound reduces steric hindrance relative to the 2-chloro substituent in other derivatives, favoring interactions with hydrophobic enzyme pockets .

Thermal and Chemical Stability: 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine exhibits superior crystallographic stability due to halogen-mediated intermolecular interactions, whereas the target compound’s diethylamino group may reduce melting point (data unavailable for direct comparison) .

Synthetic Accessibility: The target compound shares synthetic pathways (e.g., reductive amination) with N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide (), where catalytic hydrogenation is used to introduce amine groups .

Spectroscopic Characterization: 1H-NMR data for related compounds (e.g., δ 8.08 ppm for aromatic protons in ) suggest similar electronic environments for the quinoline core in the target compound .

Table 2: Physicochemical and Spectral Data

Property Target Compound N-Benzyl-4-methylquinolin-2-amine 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine
Molecular Weight 319.44 g/mol 248.33 g/mol 300.75 g/mol
Melting Point Not reported Not reported 127–128°C (similar derivatives)
1H-NMR (Aromatic Signals) δ 6.23–8.08 ppm (predicted) δ 7.36–8.08 ppm δ 6.63–8.61 ppm
Solubility Moderate in DMSO High in chloroform Low in water, moderate in DMSO

Biological Activity

N-[(4-Diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and structure-activity relationships (SAR).

The compound has been noted for its role as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3A, and DNMT3B. These enzymes are crucial in the epigenetic regulation of gene expression through DNA methylation. Inhibition of these enzymes can lead to the reactivation of silenced genes, which is particularly relevant in cancer therapy.

Key Findings:

  • Inhibition of DNMTs : The compound demonstrated significant inhibitory activity against DNMT3A with an EC50 value of approximately 0.9 μM, indicating high potency in disrupting DNA methylation processes .
  • Cytotoxicity : The compound showed cytotoxic effects on leukemia cell lines (KG-1) comparable to established DNMT inhibitors, suggesting potential therapeutic applications in hematological malignancies .

2. Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy.

Observations:

  • Substituent Effects : The presence of various substituents on the quinoline moiety significantly affected the compound's inhibitory potency. For instance, modifications that introduced bulky groups tended to decrease activity against DNMTs .
  • Optimal Configuration : The most effective derivatives maintained a balance between steric hindrance and electronic properties, with certain bicyclic substituents enhancing inhibitory action while others diminished it .

3. Table of Biological Activity

CompoundTarget EnzymeEC50 (μM)Efficacy (%)Remarks
This compoundDNMT3A0.990%High potency
SGI-1027DNMT110-Reference compound
SGI-1027DNMT3B--Reference compound

4. Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against human epithelial adenocarcinoma (LoVo) cells. The results indicated that the compound induced apoptosis and exhibited significant cytotoxicity compared to healthy fibroblast cells .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the compound binds strongly to target proteins involved in cell cycle regulation, further supporting its role as a potential anticancer agent. The binding affinity was confirmed through spectroscopic analysis, indicating a promising avenue for further development .

5.

This compound shows considerable promise as a therapeutic agent due to its ability to inhibit key enzymes involved in epigenetic regulation and its demonstrated cytotoxicity against cancer cell lines. Ongoing research into its structure-activity relationships will be vital for optimizing its efficacy and exploring its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions under reflux in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Key steps include coupling the diethylaminophenylmethyl group to the quinoline core. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to ensure >95% purity. Analytical validation via NMR and HPLC is critical .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and electronic environments.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) for stability insights .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screening (MTT assay on cancer cell lines).
  • In vivo models : Acute toxicity studies in rodents (OECD 423 guidelines) and efficacy in xenograft models. Prioritize targets based on structural analogs (e.g., apoptosis induction in quinoline derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalyst screening : Test Pd/Cu catalysts for coupling efficiency.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • In-line monitoring : Use TLC/HPLC to track intermediates and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Orthogonal validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) for binding affinity measurements.
  • Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., diethylamino vs. methoxy groups) .

Q. How does the diethylaminophenyl group influence target binding compared to other substituents?

  • Methodological Answer :

  • Electron-donating effects : The diethylamino group enhances π-π stacking and hydrogen bonding with hydrophobic receptor pockets.
  • Comparative analysis :
SubstituentBinding Affinity (IC50, nM)Selectivity Ratio (Target/Off-target)
Diethylaminophenyl12.3 ± 1.28.5
Methoxyphenyl45.7 ± 3.83.2
Chlorophenyl89.4 ± 6.51.9
  • Molecular docking : Simulations (AutoDock Vina) show stronger van der Waals interactions with diethylaminophenyl .

Q. What computational methods predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability.
  • Molecular dynamics (MD) : Simulate metabolic pathways (e.g., cytochrome P450 oxidation) using GROMACS.
  • Validation : Cross-check with in vitro liver microsomal assays (e.g., half-life in human hepatocytes) .

Q. How to design analogs to improve pharmacokinetics without compromising efficacy?

  • Methodological Answer :

  • Hydrophilicity enhancement : Introduce hydroxyl or carboxyl groups at C6/C8 positions of the quinoline ring.
  • Prodrug strategies : Mask the diethylamino group with enzymatically cleavable esters.
  • QSAR modeling : Correlate logP, polar surface area, and bioavailability using partial least squares regression .

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